2-(3-Chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group and a propenylidene group attached to an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide typically involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 2-methyl-3-phenyl-2-propenal under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)acetohydrazide: Lacks the propenylidene group but shares the chlorophenoxyacetohydrazide backbone.
N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide: Lacks the chlorophenoxy group but contains the propenylideneacetohydrazide structure.
Uniqueness
2-(3-Chlorophenoxy)-N’-(2-methyl-3-phenyl-2-propenylidene)acetohydrazide is unique due to the combination of the chlorophenoxy and propenylidene groups, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
392703-46-7 |
---|---|
Molecular Formula |
C18H17ClN2O2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-14(10-15-6-3-2-4-7-15)12-20-21-18(22)13-23-17-9-5-8-16(19)11-17/h2-12H,13H2,1H3,(H,21,22)/b14-10-,20-12+ |
InChI Key |
RYSGHYMWBSRTIG-OOAUROHBSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.